3-Methyl-2-propoxybenzaldehyde
CAS No.:
Cat. No.: VC20341223
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H14O2 |
---|---|
Molecular Weight | 178.23 g/mol |
IUPAC Name | 3-methyl-2-propoxybenzaldehyde |
Standard InChI | InChI=1S/C11H14O2/c1-3-7-13-11-9(2)5-4-6-10(11)8-12/h4-6,8H,3,7H2,1-2H3 |
Standard InChI Key | ICDADRXJJQPDRO-UHFFFAOYSA-N |
Canonical SMILES | CCCOC1=C(C=CC=C1C=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The structure of 3-methyl-2-propoxybenzaldehyde features a benzene ring with three substituents: an aldehyde group at position 1, a methoxy group (-OCHCHCH) at position 2, and a methyl group (-CH) at position 3 (Figure 1). This arrangement creates a sterically hindered environment that influences reactivity. The propoxy group’s electron-donating nature slightly counteracts the electron-withdrawing effect of the aldehyde, moderating the compound’s electrophilicity .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 194.23 g/mol |
IUPAC Name | 3-Methyl-2-propoxybenzaldehyde |
Functional Groups | Aldehyde, ether, methyl |
Synthetic Methodologies
Conventional Synthesis Routes
The synthesis of 3-methyl-2-propoxybenzaldehyde typically proceeds via Friedel-Crafts acylation or alkylation strategies.
Friedel-Crafts Acylation:
-
Substrate Preparation: A toluene derivative (e.g., 3-methylphenol) is propoxylated using propyl bromide under basic conditions to yield 2-propoxy-3-methylphenol.
-
Acylation: The phenolic intermediate undergoes formylation using a Lewis acid catalyst (e.g., AlCl) and a formylating agent like dichloromethyl methyl ether.
Alkylation Approach:
-
Benzaldehyde Functionalization: Direct alkylation of 3-methylbenzaldehyde with propyl bromide in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide).
-
Selectivity Challenges: Competitive O- vs. C-alkylation necessitates precise control of reaction conditions (temperature: 60–80°C; solvent: DMF or THF).
Advanced Techniques
Recent innovations emphasize continuous flow reactors to enhance yield (85–92%) and reduce reaction times (2–4 hours vs. 12 hours in batch processes). Solvent selection critically impacts efficiency, with polar aprotic solvents like DMF favoring higher conversions.
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Time (h) | Key Advantage |
---|---|---|---|
Friedel-Crafts Acylation | 78–85 | 6–8 | High regioselectivity |
Alkylation | 70–75 | 10–12 | Simplified precursor access |
Continuous Flow | 85–92 | 2–4 | Scalability, reduced waste |
Chemical Reactivity and Functionalization
Aldehyde Group Transformations
The aldehyde moiety undergoes characteristic reactions:
-
Oxidation: Forms 3-methyl-2-propoxybenzoic acid using KMnO/HSO.
-
Reduction: NaBH in methanol reduces the aldehyde to 3-methyl-2-propoxybenzyl alcohol.
-
Condensation: Reacts with amines to form Schiff bases, valuable in pharmaceutical synthesis.
Ether and Methyl Group Reactivity
The propoxy group participates in nucleophilic substitutions, particularly under acidic conditions (e.g., HI-mediated cleavage to phenol derivatives). The methyl group’s inertness limits direct reactivity but enhances stability toward electrophilic attack .
Industrial and Research Applications
Pharmaceutical Intermediates
3-Methyl-2-propoxybenzaldehyde is a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its Schiff base derivatives exhibit bioactivity against Candida albicans (MIC: 8–16 µg/mL).
Agrochemical Development
The compound’s lipophilicity (logP ≈ 2.8) facilitates penetration into pest cuticles, making it a key intermediate in insect growth regulators and herbicides.
Comparative Analysis with Related Compounds
3-Methylbenzaldehyde (m-Tolualdehyde)
-
Molecular Weight: 120.15 g/mol vs. 194.23 g/mol for 3-methyl-2-propoxybenzaldehyde .
-
Reactivity: Lacks the propoxy group, rendering it more reactive toward electrophilic substitution but less lipophilic.
4-Propoxybenzaldehyde
-
Substitution Pattern: Propoxy group at position 4 vs. position 2.
-
Applications: Primarily used in fragrances, contrasting with the pharmaceutical focus of the 3-methyl-2-propoxy analog.
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume